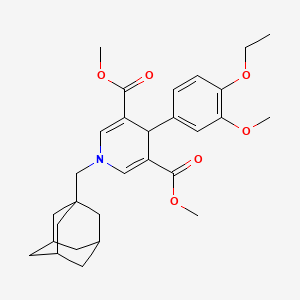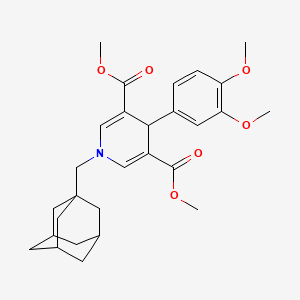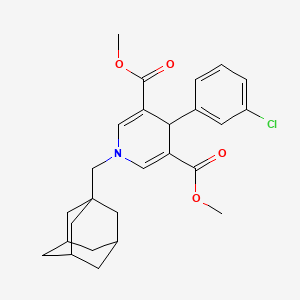![molecular formula C17H15ClN2O6 B4298756 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298756.png)
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid, also known as CNB-001, is a synthetic compound that has shown potential in the treatment of various neurological disorders. The compound was first synthesized in 2007 by a team of researchers led by Dr. Govindarajan Rangarajan at the Indian Institute of Science Education and Research, Pune. Since then, CNB-001 has been the subject of several scientific studies, which have explored its synthesis, mechanism of action, and potential applications in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the glutamatergic, cholinergic, and serotonergic systems. 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid has been shown to have several biochemical and physiological effects in animal models, including the reduction of oxidative stress and inflammation in the brain, the modulation of neurotransmitter systems, and the promotion of neurogenesis. These effects suggest that 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid may have potential as a treatment for various neurological disorders, including Alzheimer's and Parkinson's disease, mood disorders, and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid for lab experiments is its specificity for certain neurotransmitter systems, which allows researchers to study the effects of the compound on specific pathways in the brain. However, one limitation of 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid, including the development of more potent analogs of the compound, the exploration of its potential applications in the treatment of other neurological disorders, and the investigation of its long-term safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid and to identify the specific pathways and targets that are modulated by the compound.
Applications De Recherche Scientifique
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid has been the subject of several scientific studies, which have explored its potential applications in the treatment of various neurological disorders. One study published in the Journal of Neurochemistry in 2013 found that 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid was effective in reducing oxidative stress and inflammation in the brain, which are common features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another study published in the Journal of Psychopharmacology in 2014 found that 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid had antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
Propriétés
IUPAC Name |
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O6/c1-26-12-5-2-10(3-6-12)14(9-16(21)22)19-17(23)11-4-7-13(18)15(8-11)20(24)25/h2-8,14H,9H2,1H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKFQWBYYXTKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-(4-methoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4298681.png)
![ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4298686.png)
![ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298701.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate](/img/structure/B4298706.png)
![ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4298707.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B4298710.png)




![3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298741.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4298752.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298764.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298771.png)